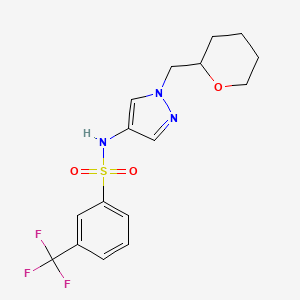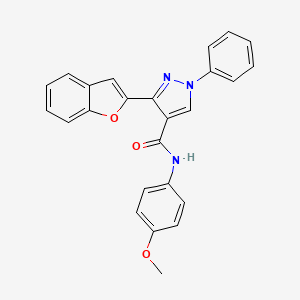
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which is a crucial enzyme involved in various cellular processes, including glycogen metabolism, gene expression, and cell proliferation.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide' involves the synthesis of the pyrazole ring followed by the attachment of the benzofuran and methoxyphenyl groups. The carboxamide group is then added to the pyrazole ring to complete the synthesis.
Starting Materials
4-methoxybenzaldehyde, acetophenone, hydrazine hydrate, benzofuran-2-carboxylic acid, 1-phenyl-1H-pyrazol-4-amine, ethyl chloroformate, triethylamine, N,N-dimethylformamide, sodium hydroxide, hydrochloric acid, diethyl ether, wate
Reaction
Step 1: Synthesis of 1-phenyl-1H-pyrazol-4-amine by reacting acetophenone with hydrazine hydrate in the presence of sodium hydroxide., Step 2: Synthesis of ethyl 2-acetyl-1-phenyl-1H-pyrazole-4-carboxylate by reacting 1-phenyl-1H-pyrazol-4-amine with ethyl chloroformate in the presence of triethylamine., Step 3: Synthesis of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide by reacting ethyl 2-acetyl-1-phenyl-1H-pyrazole-4-carboxylate with benzofuran-2-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine to form ethyl 2-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylate. This is then reacted with 4-methoxybenzaldehyde in the presence of hydrochloric acid to form the final compound.
作用机制
The mechanism of action of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the inhibition of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ. 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell proliferation. The inhibition of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ by 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.
生化和生理效应
The biochemical and physiological effects of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide are dependent on the specific disease being targeted. In diabetes, this compound has been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In Alzheimer's disease, it has been found to reduce the accumulation of β-amyloid plaques and improve cognitive function. In cancer, it has been found to inhibit tumor growth and induce apoptosis in cancer cells. In bipolar disorder, it has been found to regulate mood and behavior.
实验室实验的优点和局限性
The advantages of using 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments include its potent inhibitory activity against 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ, its specificity towards 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ, and its ability to activate various signaling pathways. The limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for the research and development of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. These include:
1. Investigating its potential therapeutic applications in other diseases, such as Parkinson's disease, Huntington's disease, and schizophrenia.
2. Developing more potent and selective 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ inhibitors based on the structure of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide.
3. Conducting further studies to determine the optimal dosage and administration route of this compound.
4. Investigating the potential of this compound as a drug candidate for clinical trials.
Conclusion:
In conclusion, 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a potent inhibitor of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action involves the activation of various signaling pathways, which makes it a promising drug candidate for the treatment of various diseases. However, further studies are needed to determine its optimal dosage and administration route, as well as its potential toxicity.
科学研究应用
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ, which is a key enzyme involved in the pathogenesis of various diseases, including diabetes, Alzheimer's disease, cancer, and bipolar disorder. Therefore, this compound has been investigated as a potential therapeutic agent for these diseases.
属性
IUPAC Name |
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-30-20-13-11-18(12-14-20)26-25(29)21-16-28(19-8-3-2-4-9-19)27-24(21)23-15-17-7-5-6-10-22(17)31-23/h2-16H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUZYTCVXGEMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2853605.png)
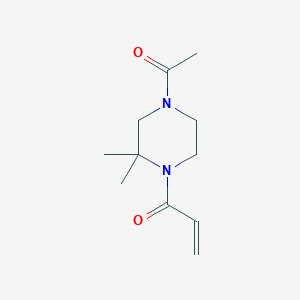
![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2853608.png)
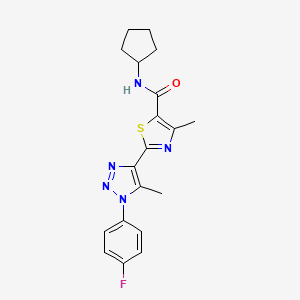
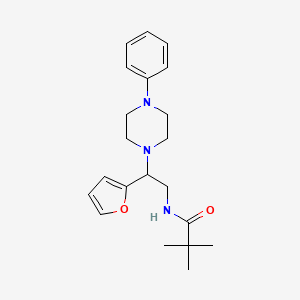
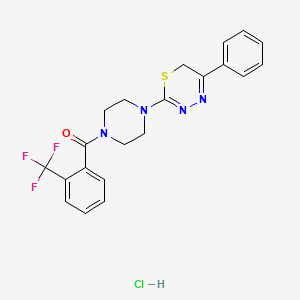
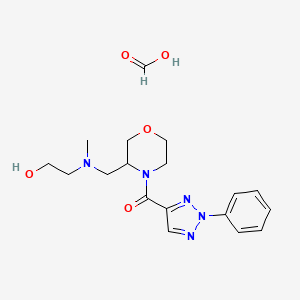
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2853615.png)
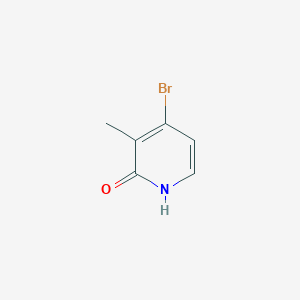
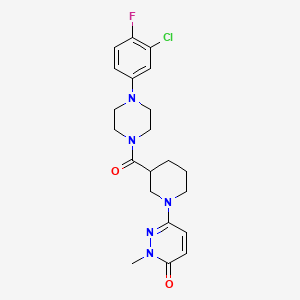
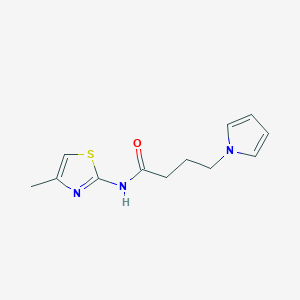
![3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde](/img/structure/B2853623.png)
![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2853624.png)
